

# Application Notes: Phosphocreatine Di-tris Salt in Neuroprotective Studies

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## Compound of Interest

Compound Name: *Phosphocreatine Di-tris salt*

Cat. No.: *B13817273*

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## Introduction

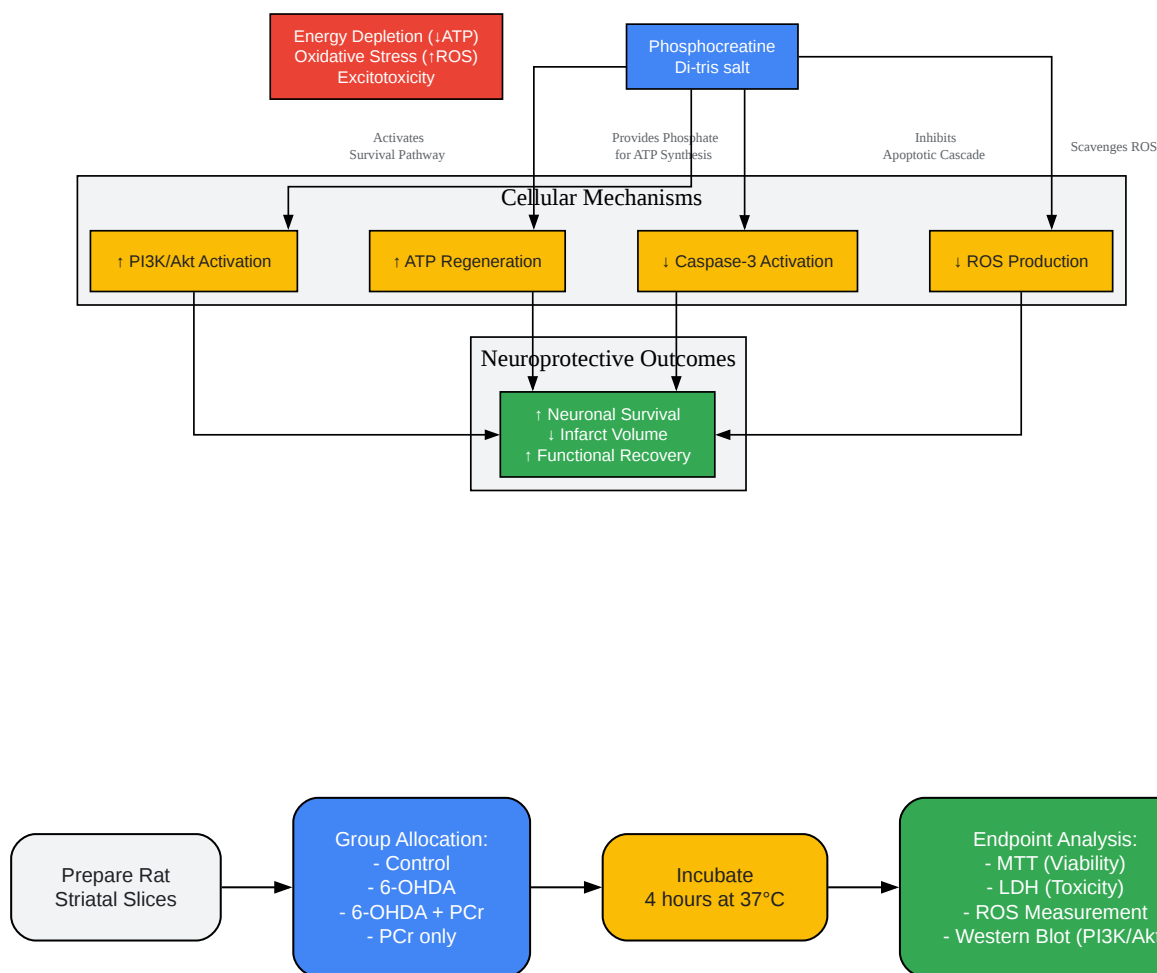
Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapidly available reserve of high-energy phosphate for the regeneration of Adenosine Triphosphate (ATP) in tissues with high and fluctuating energy demands, such as the brain and muscle. The Di-tris salt form of phosphocreatine provides a stable and soluble compound for experimental use. There is substantial evidence that phosphocreatine administration exerts significant neuroprotective effects in both in vitro and in vivo models of neurological injury and disease. Its protective mechanisms are multifaceted, extending beyond simple energy replenishment to include antioxidant effects, modulation of apoptotic pathways, and reduction of excitotoxicity. These properties make **Phosphocreatine Di-tris salt** a valuable tool for researchers, scientists, and drug development professionals investigating therapeutic strategies for conditions like cerebral ischemia, Parkinson's disease, and traumatic brain injury.

## Mechanism of Neuroprotection

The neuroprotective effects of phosphocreatine are attributed to several key mechanisms:

- **Bioenergetic Support:** PCr donates its phosphate group to ADP to rapidly regenerate ATP, thus maintaining cellular energy homeostasis, especially under ischemic or hypoxic conditions where normal ATP production is compromised. This energy buffering capacity helps preserve essential neuronal functions and delay cell death.

- **Antioxidant Activity:** Both creatine and phosphocreatine have been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting neurons from oxidative damage.
- **Anti-apoptotic Effects:** PCr has been demonstrated to reduce neuronal apoptosis in models of cerebral ischemia-reperfusion injury. This is achieved, in part, by downregulating the expression of key executioner proteins in the apoptotic cascade, such as caspase-3.
- **Modulation of Signaling Pathways:** The neuroprotective action of PCr involves the activation of pro-survival signaling pathways. Studies have shown that its effects can be mediated through the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.
- **Reduction of Excitotoxicity:** Pre-treatment with PCr can protect neurons against glutamate-induced excitotoxicity. This suggests that by maintaining energy levels, PCr helps preserve the function of ion pumps necessary to maintain ionic gradients and prevent the cascade of events leading to excitotoxic cell death.
- **Inhibition of Mitochondrial Permeability Transition:** PCr may play a role in inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. However, some research suggests this is not the primary mechanism, and its neuroprotective effects persist even in the absence of mitochondrial creatine kinase.



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